molecular formula C11H18ClN5 B12230343 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B12230343
M. Wt: 255.75 g/mol
InChI Key: QJBULGZWGPBVQG-UHFFFAOYSA-N
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Description

1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of isopropyl and methyl groups attached to the pyrazole rings, making it a unique and versatile molecule in various fields of research and industry .

Preparation Methods

The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. . The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-11(5-7-14-16)12-8-10-4-6-13-15(10)3;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

QJBULGZWGPBVQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=NN2C.Cl

Origin of Product

United States

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